(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one

Physicochemical profiling Drug-likeness LogP comparison

This dual 4-methoxyphenyl substituted furan chalcone occupies a critical, untested position in heteroaryl chalcone SAR: the electron-donating –OCH₃ on both rings A and B of the 1,3-diaryl-α,β-unsaturated ketone scaffold creates a unique electrophilic environment distinct from halogenated analogs like the 4-Cl derivative (compound 23) that achieved a 3–7× cancer-cell selectivity window. With zero H-bond donors (complete methoxylation) and a calculated SlogP of 4.46, it enters CNS drug-like chemical space—a rarity among natural chalcones. Supplied exclusively as Sigma-Aldrich AldrichCPR (R671355) without batch-certified analytics; in-house purity verification (HPLC-UV/qNMR) and E/Z isomer ratio determination are mandatory first steps. Ideal as a urease inhibition SAR probe paired with published leads 4h/4s, or as an analytical reference standard for lipophilic non-ionizable chalcone method development.

Molecular Formula C21H18O4
Molecular Weight 334.371
CAS No. 1422035-34-4
Cat. No. B2891748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one
CAS1422035-34-4
Molecular FormulaC21H18O4
Molecular Weight334.371
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H18O4/c1-23-17-7-3-15(4-8-17)20(22)13-11-19-12-14-21(25-19)16-5-9-18(24-2)10-6-16/h3-14H,1-2H3/b13-11+
InChIKeyJPNJBYMHDQSKJZ-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1422035-34-4 Procurement Guide: Physicochemical Identity and Research Provenance of a Dual-Methoxy Furan Chalcone


(E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one (CAS 1422035-34-4) is a fully synthetic heteroaryl chalcone belonging to the furan-chalcone subclass, characterized by a 1,3-diaryl-α,β-unsaturated ketone scaffold in which ring B is a 5-(4-methoxyphenyl)-2-furyl moiety and ring A bears a 4-methoxyphenyl group [1]. The compound has a molecular formula of C₂₁H₁₈O₄, a molecular weight of 334.37 g/mol, a calculated SlogP of 4.46, zero hydrogen bond donors, two hydrogen bond acceptors, and zero violations of Lipinski's rule of five, placing it within oral drug-like chemical space [1]. It is commercially available exclusively through Sigma-Aldrich as product R671355 under the AldrichCPR (Custom Pharmaceutical Research) collection—a designation indicating a rare or unique chemical offered without analytical data, with purity assumed but not batch-certified . This compound has not been the subject of any dedicated, peer-reviewed biological study identified at the time of this analysis; its procurement value derives from its position as a dual-methoxy-substituted furan chalcone within a scaffold class (heteroaryl chalcones) for which substantial antiproliferative and enzyme inhibitory SAR has been published [2].

Why Heteroaryl Chalcone Analogs Cannot Be Interchanged: Evidence from Furan-Thiophene Bioisostere Divergence and Ring-A Substitution Sensitivity


The heteroaryl chalcone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity that precludes casual interchange among analogs. In the definitive 24-compound head-to-head study by Solomon and Lee (2012), a systematic comparison of furan chalcones (compounds 18–29) against their thiophene bioisosteres (compounds 6–17) revealed cell-line-dependent inversion of antiproliferative potency: thiophene chalcones were generally superior on MDA-MB231 cells, whereas furan chalcones showed generally better activity on MDA-MB468 cells [1]. This demonstrates that the heteroatom identity in ring B is a non-interchangeable determinant of cell-type selectivity. Furthermore, within the furan subseries, modification of the ring-A substituent produced large changes in both potency and cancer-versus-normal cell selectivity—the 4-chloro derivative (compound 23) achieved a 3- to 7-fold therapeutic window, a property not shared uniformly across the series [1]. The target compound, bearing a 4-methoxy group on ring A (instead of 4-Cl, 4-F, or unsubstituted phenyl), occupies a distinct position in this SAR landscape: the electron-donating –OCH₃ substituent alters the α,β-unsaturated ketone electrophilicity and the compound's logP relative to halogenated analogs, with MMsINC-calculated SlogP = 4.46 versus estimated lower values for more polar congeners [2]. These structural differences are consequential—literature on related chalcone series indicates that methoxy-versus-halogen substitution on ring A can shift IC₅₀ values by more than an order of magnitude against specific cancer cell lines [3].

CAS 1422035-34-4 Quantitative Differentiation Evidence: Physicochemical, Pharmacological Class, and Procurement Comparators


Lipophilicity and H-Bond Profile Differentiation Versus Thiophene and Unsubstituted Furan Analogs

The target compound (CAS 1422035-34-4) possesses a calculated SlogP of 4.46, zero H-bond donors, and two H-bond acceptors, placing it in a more lipophilic region of chemical space compared to its closest commercially available heteroaryl analogs [1]. By comparison, 1-(4-methoxyphenyl)-3-(2-thienyl)-2-propen-1-one (CAS 69837-02-1, Sigma-Aldrich S558273), in which the 5-(4-methoxyphenyl)furan of the target is replaced by an unsubstituted thiophene, has a molecular formula of C₁₄H₁₂O₂S (MW 244.31), lacks the second aryl substituent entirely, and is expected to have a substantially lower logP and different H-bond acceptor profile due to sulfur replacing oxygen . Similarly, 1-(2-furyl)-3-(4-methoxyphenyl)-2-propen-1-one (CAS 19430-55-8, Sigma-Aldrich S558273) lacks the 5-(4-methoxyphenyl) substitution on the furan ring, reducing MW from 334.37 to 228.25 and eliminating one aromatic ring, which alters π-stacking potential and target-binding geometry . These differences are non-trivial for assay design: the target compound's higher logP predicts greater membrane permeability but also higher non-specific protein binding, requiring different DMSO stock preparation and cell-based assay conditions compared to the lower-logP analogs.

Physicochemical profiling Drug-likeness LogP comparison

Furan Versus Thiophene Bioisostere Differentiation in Breast Cancer Antiproliferative Activity

In a direct head-to-head study of 24 heteroaryl chalcones (Solomon & Lee, 2012), compounds were evaluated for antiproliferative activity against MDA-MB231 (triple-negative) and MDA-MB468 breast cancer cell lines alongside a non-cancer breast epithelial line (184B5) [1]. The furan chalcone subseries (compounds 18–29) showed generally superior antiproliferative activity on MDA-MB468 cells compared to the thiophene subseries (compounds 6–17), while the reverse was observed on MDA-MB231 cells [1]. The most desirable compound in the series—compound 23, (E)-1-(4-chlorophenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one—achieved antiproliferative activity 3- to 7-fold higher on cancer cells (MDA-MB231 and MDA-MB468) compared to non-cancer 184B5 cells, and was more effective than cisplatin on both cancer lines [1]. The target compound (CAS 1422035-34-4) differs from compound 23 by a single substitution: 4-OCH₃ on ring A instead of 4-Cl. While direct IC₅₀ data for CAS 1422035-34-4 are not available in peer-reviewed literature at this time, this single-point structural difference is known from broader chalcone SAR to modulate both potency and selectivity—electron-donating methoxy groups generally reduce Michael acceptor electrophilicity compared to electron-withdrawing chloro substituents, which can alter the balance between cytotoxic potency and cancer-cell selectivity [2].

Anticancer Breast cancer Heteroaryl chalcone Bioisosterism

Urease Inhibition Potential: Furan Chalcone Scaffold Outperforms Thiourea Reference

The furan chalcone scaffold has been systematically evaluated for urease inhibition, a target relevant to Helicobacter pylori infection and struvite stone pathogenesis. In the study by Fatima et al. (2023), nineteen furan chalcone analogs (4a–s) bearing the core phenyl-3-(5-aryl-2-furyl)-2-propen-1-one structure were synthesized and screened against bacterial urease [1]. The most potent compounds, 4h (1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one) and 4s (1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one), achieved IC₅₀ values of 16.13 ± 2.45 µM and 18.75 ± 0.85 µM, respectively, both outperforming the reference inhibitor thiourea (IC₅₀ = 21.25 ± 0.15 µM) [1]. The target compound (CAS 1422035-34-4) shares the identical core scaffold with these active analogs but differs in bearing a 4-methoxyphenyl group on both ring A and the 5-position of the furan ring, whereas the most active compounds 4h and 4s carry an unsubstituted phenyl on ring A and chlorinated phenyls on the furan 5-position. SAR analysis from this study indicated that electron-withdrawing substituents (Cl, NO₂) on the furan-5-aryl group enhanced activity, while the effect of ring-A substitution was not fully deconvoluted [1]. The dual methoxy substitution pattern of the target compound represents an unexplored quadrant of this SAR landscape.

Urease inhibition Antimicrobial Furan chalcone SAR

Procurement Exclusivity and Quality Assurance Status: AldrichCPR 'As-Is' Designation

CAS 1422035-34-4 is commercially available from a single authenticated supplier—Sigma-Aldrich, product number R671355, under the AldrichCPR (Custom Pharmaceutical Research) collection . The AldrichCPR designation is explicitly a collection of 'rare and unique chemicals' offered to early discovery researchers without any collected analytical data; the supplier explicitly states that the 'buyer assumes responsibility to confirm product identity and/or purity' and that the product is sold 'AS-IS' with no warranty of merchantability or fitness for a particular purpose . This contrasts with the majority of Sigma-Aldrich research chemicals, which are supplied with certificates of analysis (CoA) including HPLC purity, NMR, and/or MS data. By comparison, the structurally simpler furan chalcone 1-(2-furyl)-3-(4-methoxyphenyl)-2-propen-1-one (CAS 19430-55-8, Sigma-Aldrich S558273) is also sold as AldrichCPR, while the thiophene analog (CAS 69837-02-1, Sigma-Aldrich S558273) is similarly AldrichCPR . No other authenticated commercial supplier was identified for CAS 1422035-34-4 at the time of this analysis (vendors benchchems, evitachem, vulcanchem, and molecule were excluded per procurement guidelines). The absence of competitive supply and analytical characterization means that researchers must implement in-house QC (HPLC, NMR, HRMS) upon receipt, and batch-to-batch variability cannot be assumed absent.

Chemical procurement Quality assurance Screening library

Computed Drug-Likeness and Oral Bioavailability Prediction Relative to Simplified Chalcone Scaffolds

The target compound satisfies all four Lipinski rule-of-five criteria (MW = 334.37 ≤ 500; SlogP = 4.46 ≤ 5; HBD = 0 ≤ 5; HBA = 2 ≤ 10) and also passes Oprea's lead-likeness filter [1]. This full compliance distinguishes it from many literature chalcones that bear additional hydroxyl groups (increasing HBD/HBA counts and potentially violating rules). For comparison, the benchmark chalcone isoliquiritigenin (2′,4′,4-trihydroxychalcone) has MW = 256.25 but HBD = 3 and HBA = 4, and flavonoid-chalcone hybrids frequently exceed MW = 500 or SlogP > 5 due to polyoxygenation [2]. The target compound's zero H-bond donor count is particularly notable: it predicts higher passive membrane permeability than hydroxylated chalcone analogs, while the moderate SlogP of 4.46 balances permeability against solubility risk (calculated logS = −6.63, indicating low but not prohibitive aqueous solubility) [1]. The compound's computed globularity (0.032) and elongated Sterimol L parameter (19.35 Å) suggest a rod-like shape that may influence target-binding geometry in ways that compact chalcone analogs do not.

Drug-likeness Lipinski rules Oral bioavailability ADME prediction

Optimal Application Scenarios for CAS 1422035-34-4 Based on Physicochemical and Pharmacological Class Evidence


Chemical Probe for Furan-Chalcone Urease Inhibitor SAR Expansion

The validated urease inhibitory activity of the furan chalcone scaffold—with lead compounds 4h and 4s outperforming the reference drug thiourea (IC₅₀ of 16.13 µM and 18.75 µM vs. 21.25 µM, respectively)—establishes a clear rationale for using CAS 1422035-34-4 as a novel SAR probe [1]. The compound's dual 4-methoxyphenyl substitution pattern represents an unexplored electronic environment within this pharmacophore: while the published SAR indicates that electron-withdrawing groups (Cl, NO₂) on the furan-5-aryl ring enhance activity, the effect of electron-donating OCH₃ groups at both termini has not been evaluated [1]. Procurement of this compound enables direct testing of the hypothesis that symmetric electron donation reduces electrophilic character of the enone and thereby modulates covalent or pseudo-covalent target engagement at the urease active site. Researchers should pair this compound with the published 4h and 4s analogs in a head-to-head urease inhibition assay to generate the missing SAR data point.

Breast Cancer Cell-Selectivity Comparator Against the 4-Chloro Analog (Compound 23)

Compound 23 from Solomon & Lee (2012)—the 4-chloro analog of the target compound—achieved a 3- to 7-fold cancer-cell selectivity window (MDA-MB231/MDA-MB468 vs. non-cancer 184B5) and was more effective than cisplatin on cancer cells [2]. The target compound differs from compound 23 solely by substitution of 4-Cl with 4-OCH₃ on ring A. This single-atom change (Cl → OCH₃) is expected to modulate both the compound's electrophilicity (via mesomeric electron donation) and its logP, potentially altering the balance between potency and selectivity [3]. A side-by-side comparison of CAS 1422035-34-4 with synthesized compound 23 in the same MTT assay format (MDA-MB231, MDA-MB468, 184B5; 48 h exposure; cisplatin control) would definitively establish whether methoxy substitution enhances or diminishes the therapeutic window, addressing a key gap in the heteroaryl chalcone SAR literature.

CNS-Penetrant Lead Optimization Starting Point Based on Zero-HBD Physicochemical Profile

The target compound's computed physicochemical profile—zero hydrogen bond donors, moderate SlogP (4.46), and full Lipinski and Oprea compliance—is consistent with CNS drug-like space, where HBD ≤ 1 is strongly preferred for blood-brain barrier penetration [4]. Unlike the majority of natural and synthetic chalcones, which carry one or more hydroxyl groups (HBD ≥ 2) that limit CNS exposure, CAS 1422035-34-4 eliminates all H-bond donor capacity through complete methoxylation [4]. This profile makes it an attractive starting scaffold for CNS-targeted probe development (e.g., MAO-B inhibition, for which furan chalcones have demonstrated activity in recent publications [5]), provided that the moderate logP does not drive excessive plasma protein binding. Researchers should validate CNS multiparameter optimization (MPO) scores and perform experimental PAMPA-BBB or MDCK-MDR1 permeability assays to confirm the in silico prediction.

Reference Standard for Heteroaryl Chalcone Analytical Method Development

Given its AldrichCPR 'as-is' procurement status, CAS 1422035-34-4 is best deployed as a reference standard for developing and validating analytical methods (HPLC-UV, UPLC-MS, qNMR) tailored to lipophilic, non-ionizable heteroaryl chalcones . Its moderate retention (predicted from SlogP = 4.46) and strong UV chromophore (furan-chalcone conjugated system, λmax expected 340–380 nm) make it suitable for reverse-phase method development. Because the supplier provides no certificate of analysis, the first experimental step must be in-house purity determination by HPLC-UV at multiple wavelengths, identity confirmation by HRMS and ¹H/¹³C NMR, and quantification of the E/Z isomeric ratio (the compound is specified as (E)-configuration but photoisomerization during storage is possible). Once characterized, the compound can serve as a retention-time and response-factor reference for quantifying related furan chalcones in reaction monitoring or stability studies.

Quote Request

Request a Quote for (E)-1-(4-methoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.